N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide
Description
N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a tetrahydronaphthalene moiety, and an isopropyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-16(2)23-26(24,25)15-18-9-7-17(8-10-18)14-22-21-12-11-19-5-3-4-6-20(19)13-21/h3-10,16,21-23H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROHCYROXOTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: The starting material, 1,2,3,4-tetrahydronaphthalene, is synthesized through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.
Amination: The tetrahydronaphthalene is then reacted with formaldehyde and an amine (e.g., methylamine) to form the corresponding amine derivative.
Sulfonamide Formation: The amine derivative is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Isopropylation: Finally, the compound is alkylated with isopropyl bromide in the presence of a strong base like sodium hydride to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, making them useful in antibacterial research.
Medicine
The compound’s structure suggests potential pharmacological applications, particularly in the development of new drugs. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The tetrahydronaphthalene moiety may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide: shares similarities with other sulfonamide-based compounds, such as sulfanilamide and sulfamethoxazole, which are well-known antibacterial agents.
Tetrahydronaphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene itself and its derivatives are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its combination of a sulfonamide group with a tetrahydronaphthalene moiety, providing a distinct set of chemical properties and potential biological activities not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
